molecular formula C8H7FO2 B8012272 2-Fluoro-5-hydroxy-3-methylbenzaldehyde

2-Fluoro-5-hydroxy-3-methylbenzaldehyde

Cat. No.: B8012272
M. Wt: 154.14 g/mol
InChI Key: ZQWFHECPOIBRDY-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 5-hydroxy-3-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-hydroxy-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-Fluoro-5-hydroxy-3-methylbenzoic acid.

    Reduction: 2-Fluoro-5-hydroxy-3-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-hydroxy-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-hydroxy-3-methylbenzaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring

Properties

IUPAC Name

2-fluoro-5-hydroxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-7(11)3-6(4-10)8(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWFHECPOIBRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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